molecular formula C17H30N2O5 B1665256 Aloxistatin CAS No. 88321-09-9

Aloxistatin

Cat. No.: B1665256
CAS No.: 88321-09-9
M. Wt: 342.4 g/mol
InChI Key: SRVFFFJZQVENJC-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aloxistatin is a synthetic compound that acts as a cysteine protease inhibitor. It is a synthetic analogue of E-64, a natural product derived from fungi. This compound has been researched for its potential therapeutic effects in various medical conditions, including muscular dystrophy, spinal cord injury, stroke, and Alzheimer’s disease .

Scientific Research Applications

    Chemistry: Aloxistatin is used as a tool compound to study the inhibition of cysteine proteases.

    Biology: It is used to investigate the role of cysteine proteases in various biological processes.

    Medicine: this compound has been researched for its potential therapeutic effects in conditions such as muscular dystrophy, spinal cord injury, stroke, and Alzheimer’s disease. .

Mechanism of Action

Target of Action

Aloxistatin, also known as E-64d, is a drug that primarily targets cysteine proteases . Cysteine proteases are enzymes that play crucial roles in numerous biological processes, including protein degradation and regulation of key cellular pathways . This compound acts as an inhibitor of these enzymes, thereby modulating their activity .

Mode of Action

This compound interacts with its targets, the cysteine proteases, by binding to their active sites . This binding inhibits the activity of the proteases, preventing them from carrying out their normal function of protein degradation . As a result, the overall process of protein degradation within the cell is altered .

Biochemical Pathways

Given its role as a cysteine protease inhibitor, it is likely that it impacts pathways involving protein degradation and turnover

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The inhibition of cysteine proteases by this compound can have several molecular and cellular effects. For instance, it has been shown to have anticoagulant effects . Additionally, this compound has demonstrated antiviral effects, with studies showing it can inhibit cathepsin L, a protein believed to play a role in SARS-CoV-2 cellular entry . In laboratory studies using SARS-CoV-2 pseudovirions, this compound was able to reduce viral entry into cells by approximately 92% .

Action Environment

Like all drugs, its efficacy and stability could potentially be influenced by factors such as temperature, ph, and the presence of other substances

Safety and Hazards

Aloxistatin has undergone clinical testing and has been used in inhalation toxicology studies under GLP conditions . These studies included safety pharmacological and histopathological endpoints as well as blood tests .

Future Directions

Aloxistatin has shown efficient inhibition of SARS-CoV-2 replication in in-vitro experiments, making this drug a candidate for drug repurposing for COVID-19 treatment . A phase-I inhalation trial with this compound in healthy volunteers has been initiated at the University Medical Center Freiburg im Breisgau, Germany .

Biochemical Analysis

Biochemical Properties

Aloxistatin functions as an irreversible inhibitor of cysteine proteases, including cathepsin B and cathepsin L . These enzymes are involved in protein degradation and processing within cells. By inhibiting these proteases, this compound can modulate various biochemical reactions. For instance, it has been shown to reduce the entry of SARS-CoV-2 into cells by inhibiting cathepsin L, which is necessary for viral entry . Additionally, this compound inhibits calpain, another cysteine protease, which plays a role in autophagy and platelet proteolysis .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It has been demonstrated to provide neuroprotection in spinal cord injury models by inhibiting cell death pathways . In the context of viral infections, this compound reduces the cellular entry of SARS-CoV-2 by approximately 92% . Furthermore, it has been shown to inhibit lung cancer metastasis and reduce brain amyloid-β levels, which are associated with Alzheimer’s disease . These effects highlight this compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the irreversible inhibition of cysteine proteases. It binds covalently to the active site of these enzymes, preventing their catalytic activity . This inhibition leads to a cascade of downstream effects, including the modulation of autophagy, reduction of viral entry, and neuroprotection. This compound’s ability to inhibit cathepsin B and cathepsin L is particularly significant in its antiviral and anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its inhibitory activity over extended periods . Its long-term effects on cellular function can vary depending on the context. For example, in spinal cord injury models, this compound provides sustained neuroprotection, while in viral infection models, its antiviral effects are observed within a shorter timeframe .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving hamsters, a dosage of 100 mg/kg was found to strongly inhibit cathepsin B and cathepsin L activities in skeletal muscle, heart, and liver . In spinal cord injury rats, this compound provided neuroprotection at similar dosages . At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and processing. By inhibiting cysteine proteases, it affects the breakdown of proteins and peptides within cells . This inhibition can influence metabolic flux and metabolite levels, particularly in pathways involving autophagy and proteolysis. The interaction of this compound with enzymes such as cathepsin B and cathepsin L is central to its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is a cell-permeable compound, allowing it to enter cells and reach its target enzymes . The distribution of this compound within tissues can be influenced by factors such as tissue permeability and the presence of transporters or binding proteins. Its localization and accumulation within specific tissues are critical for its therapeutic efficacy .

Subcellular Localization

This compound’s subcellular localization is primarily within lysosomes, where cysteine proteases such as cathepsin B and cathepsin L are active . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to lysosomal compartments. The activity of this compound within lysosomes is essential for its inhibitory effects on protease activity and subsequent cellular processes .

Preparation Methods

Aloxistatin is synthesized through a series of chemical reactions. The synthetic route involves the preparation of ethyl (2S,3S)-3-[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyloxirane-2-carboxylate. The reaction conditions typically include the use of organic solvents and specific reagents to achieve the desired product

Chemical Reactions Analysis

Aloxistatin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Comparison with Similar Compounds

Aloxistatin is similar to other cysteine protease inhibitors, such as E-64 and its analogues. this compound is unique in its synthetic structure and specific inhibitory properties. Similar compounds include:

This compound’s uniqueness lies in its specific structure, which allows it to effectively inhibit a broad range of cysteine proteases and exhibit antiviral properties.

Properties

IUPAC Name

ethyl (2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O5/c1-6-23-17(22)14-13(24-14)16(21)19-12(9-11(4)5)15(20)18-8-7-10(2)3/h10-14H,6-9H2,1-5H3,(H,18,20)(H,19,21)/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVFFFJZQVENJC-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904150
Record name Aloxistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88321-09-9
Record name Loxistatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88321-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloxistatin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088321099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aloxistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-trans-Epoxysuccinyl-L-leucylamido-3-methylbutane ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALOXISTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5W337AOUR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aloxistatin
Reactant of Route 2
Reactant of Route 2
Aloxistatin
Reactant of Route 3
Aloxistatin
Reactant of Route 4
Aloxistatin
Reactant of Route 5
Aloxistatin
Reactant of Route 6
Aloxistatin
Customer
Q & A

Q1: How does Aloxistatin interact with its target and what are the downstream effects?

A: this compound (also known as E-64d) is a potent, irreversible inhibitor of cysteine proteases, particularly cathepsins []. It forms a thioether bond with the active site cysteine residue of the protease, effectively blocking its enzymatic activity []. This inhibition has implications for various cellular processes, including autophagy, a lysosome-dependent degradation pathway crucial for cellular homeostasis []. Studies have shown that this compound can block autophagy flux, leading to the accumulation of autophagic substrates [].

Q2: What is the role of this compound in studying axonal degeneration?

A: Research using murine dorsal root ganglia cultures suggests that this compound can protect axons from degeneration following axotomy []. This protective effect stems from its ability to inhibit calpains, calcium-activated proteases involved in the breakdown of the axonal cytoskeleton []. By blocking calpain activity, this compound preserves axonal integrity and prevents cytoskeletal degradation [].

Q3: How is this compound being explored in the context of COVID-19 research?

A: The COVID-19 pandemic has spurred interest in identifying potential therapeutic targets. One such target is cathepsin L, a cysteine protease involved in the entry of SARS-CoV-2 into host cells [, ]. This compound, being a potent cathepsin L inhibitor, has shown antiviral activity against SARS-CoV-2 in vitro []. This finding suggests its potential as a starting point for developing antiviral drugs against COVID-19.

Q4: How does this compound affect BRCA1 protein levels and what are the implications for cancer research?

A: Interestingly, this compound was identified as a potential activator of BRCA1, a tumor suppressor protein involved in DNA repair, in a high-content screen using BRCA1-reporter cell lines []. Treatment with this compound led to a dose-dependent increase in BRCA1 protein levels []. This finding holds promise for developing strategies to enhance BRCA1 expression and function, potentially benefiting individuals with BRCA1-associated cancers.

Q5: Can you elaborate on the structural characteristics of this compound?

A: While the provided research papers do not explicitly detail this compound's molecular formula, weight, or spectroscopic data, they highlight its structural features essential for its inhibitory activity []. This compound contains an epoxide warhead, which reacts with the active site cysteine residue of its target protease, forming a stable covalent bond []. This covalent modification irreversibly inhibits the protease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.